![molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5](/img/structure/B14280270.png)
1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(propargyloxy)phenyl] ether: is an organic compound characterized by the presence of two propargyloxy groups attached to a phenyl ether backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity, particularly in the context of click chemistry and polymer science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(propargyloxy)phenyl] ether typically involves the Williamson ether synthesis. This method entails the reaction of 4-hydroxyphenyl ether with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound .
Industrial Production Methods: Industrial production of Bis[4-(propargyloxy)phenyl] ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may also be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[4-(propargyloxy)phenyl] ether can undergo oxidation reactions, particularly at the propargyloxy groups, leading to the formation of carbonyl compounds.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The propargyloxy groups can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[4-(propargyloxy)phenyl] ether is widely used in the synthesis of polytriazole resins and other polymers. Its propargyloxy groups make it a valuable building block in click chemistry, facilitating the formation of triazole rings .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo click reactions makes it useful in the development of drug delivery systems and bioconjugates .
Industry: Industrially, Bis[4-(propargyloxy)phenyl] ether is employed in the production of high-performance materials, including adhesives, coatings, and composites. Its thermal stability and mechanical properties make it suitable for use in demanding applications .
Wirkmechanismus
The mechanism of action of Bis[4-(propargyloxy)phenyl] ether primarily involves its participation in click chemistry reactions. The propargyloxy groups react with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Bis[4-(4-aminophenoxy)phenyl]propane: This compound also features a phenyl ether backbone but with amino groups instead of propargyloxy groups.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Another similar compound with a more complex structure, used in the synthesis of polyimides.
Uniqueness: Bis[4-(propargyloxy)phenyl] ether is unique due to its propargyloxy groups, which confer distinct reactivity in click chemistry. This makes it particularly valuable in the synthesis of polymers and bioactive molecules, setting it apart from other phenyl ether derivatives .
Eigenschaften
CAS-Nummer |
122035-54-5 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene |
InChI |
InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2 |
InChI-Schlüssel |
LLPFLQSTRWYXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
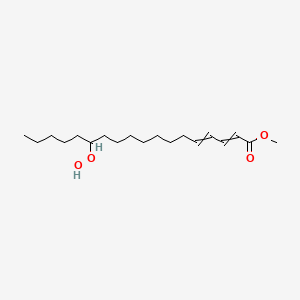
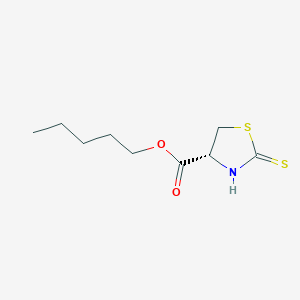
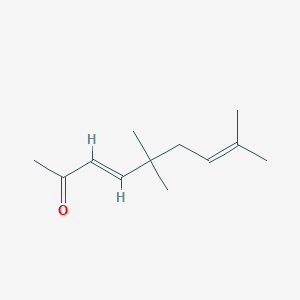
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
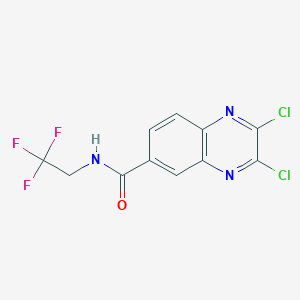
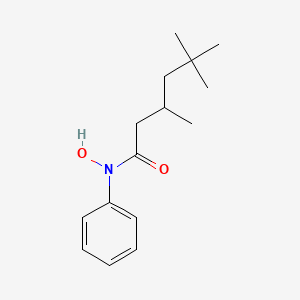

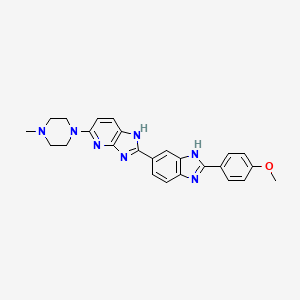
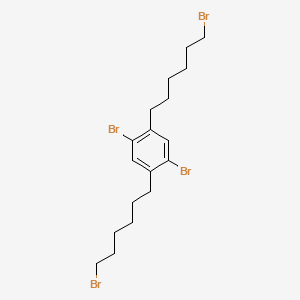
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
